molecular formula C14H9N3O5 B477266 6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 354120-86-8

6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione

Cat. No.: B477266
CAS No.: 354120-86-8
M. Wt: 299.24g/mol
InChI Key: LKZXYRNSLYRYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating . This method is known for producing the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include nucleophilic substitution, reduction, and cyclization reactions. The starting materials are usually commercially available derivatives such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen with palladium on carbon.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives .

Mechanism of Action

The mechanism of action of 6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate GABA A receptors, which play a crucial role in the central nervous system . This modulation can lead to various therapeutic effects, including anxiolytic and anticonvulsant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its nitro and methoxy groups contribute to its reactivity and potential therapeutic applications .

Properties

CAS No.

354120-86-8

Molecular Formula

C14H9N3O5

Molecular Weight

299.24g/mol

IUPAC Name

6-(2-methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C14H9N3O5/c1-22-11-5-4-8(17(20)21)7-10(11)16-13(18)9-3-2-6-15-12(9)14(16)19/h2-7H,1H3

InChI Key

LKZXYRNSLYRYGC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3

solubility

44.9 [ug/mL]

Origin of Product

United States

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